molecular formula C13H16N2O2S B2865996 (E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1258831-27-4

(E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2865996
CAS No.: 1258831-27-4
M. Wt: 264.34
InChI Key: LBJJCJLUAUCELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C13H16N2O2S and its molecular weight is 264.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Drug Development

  • The compound has been explored in the synthesis and characterization of derivatives for potential use in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV treatments. For instance, celecoxib derivatives, which share structural similarities, have been evaluated for their anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain, suggesting potential for therapeutic development (Küçükgüzel et al., 2013).

Endothelin Antagonist Properties

  • Biphenylsulfonamide derivatives, which include structurally related compounds, have been identified as novel series of endothelin-A selective antagonists. These compounds show potential in binding and functional activity, indicating their applicability in treating conditions related to endothelin, such as hypertension (Murugesan et al., 1998).

Carbonic Anhydrase Inhibitory Effects

  • Sulfonamide derivatives have been synthesized and studied for their inhibitory effects on carbonic anhydrase, an enzyme significant in various physiological processes. These compounds have shown potent inhibition, suggesting their potential use in developing treatments for conditions involving carbonic anhydrase (Gul et al., 2016).

Potential in Anticancer Therapies

  • Ethene sulfonamide derivatives have been explored for their role as potent and selective anticancer agents. Studies show that some derivatives exhibit potent cytotoxicity against various cancer cell lines, including drug-resistant ones, and have potential for in vivo application as anticancer agents (Reddy et al., 2013).

Inhibitory Effects on Cancer-Related Enzymes

  • New sulfonamide derivatives have been evaluated for their cytotoxic and CA inhibitory effects. Compounds in this category have shown promising results as anticancer agents with high potency and selectivity, pointing to their potential in cancer drug development (Gul et al., 2018).

Synthesis of Pharmaceuticals and Intermediates

  • The compound is involved in the synthesis of various benzonitriles, which are key intermediates in pharmaceutical manufacturing. This demonstrates its role in facilitating the production of a range of pharmaceuticals and highlights its significance in the chemical industry (Anbarasan et al., 2011).

Properties

IUPAC Name

(E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-11-3-5-13(6-4-11)8-10-18(16,17)15-12(2)7-9-14/h3-6,8,10,12,15H,7H2,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJJCJLUAUCELQ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.